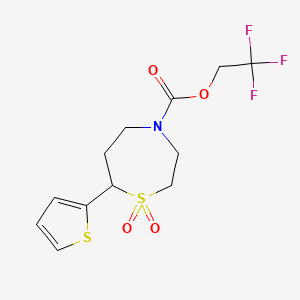

2,2,2-Trifluoroethyl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2,2,2-Trifluoroethyl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate 1,1-dioxide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the chemical behavior and characteristics of similar structures. For instance, the incorporation of trifluoromethyl groups in conjugated polymers, as seen in the first paper, suggests that such modifications can significantly alter the optical and electrochemical properties of these materials .

Synthesis Analysis

The synthesis of related compounds involves the use of thiophene derivatives as key building blocks. For example, the first paper describes the synthesis of conjug

科学的研究の応用

Synthesis and Characterization

- Incorporation of Trifluoromethyl Groups : Research has explored the synthesis of sulfur and nitrogen-containing heterocycles, highlighting the incorporation of (trifluoromethyl)thio groups into various scaffolds, such as benzo[e][1,2]thiazine dioxides, through reactions under mild conditions, showcasing the compound's relevance in synthetic chemistry (Xiao et al., 2013).

- Optoelectronic Properties : Studies on thiophene dioxides have detailed how their optoelectronic properties can be tuned for various applications, indicating the potential of related compounds in electronic and photovoltaic devices (Tsai et al., 2013).

Applications in Material Science

- Luminescence Sensing and Pesticide Removal : Thiophene-based MOFs have been demonstrated to be effective luminescent sensory materials for detecting environmental contaminants, such as Hg(II), Cu(II), and Cr(VI), as well as for the removal of pesticides from solutions, suggesting potential environmental monitoring and remediation applications for related compounds (Zhao et al., 2017).

Electroluminescence and Polymerization

- Electroluminescent Properties : Research into star-shaped single-polymer systems with simultaneous RGB emission for electroluminescence indicates that compounds with thiophene units can contribute to the development of materials with saturated white emission and amplified spontaneous emission, relevant for display technologies and optical devices (Liu et al., 2016).

Catalysis

- Secondary Benzylation : Studies on secondary benzylation using benzyl alcohols catalyzed by various metal triflates highlight the role of related compounds in facilitating reactions involving carbon, nitrogen, and oxygen nucleophiles, which is crucial for the synthesis of a wide range of organic molecules (Noji et al., 2003).

Electrochemical Applications

- Carbon Dioxide Fixation : Efforts in the electrochemical fixation of carbon dioxide into carboxylic acids demonstrate the utility of related compounds in carbon capture and utilization processes, underscoring their importance in addressing climate change and resource recycling (Senboku, 2021).

特性

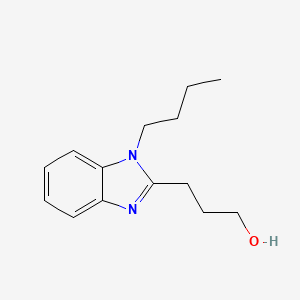

IUPAC Name |

2,2,2-trifluoroethyl 1,1-dioxo-7-thiophen-2-yl-1,4-thiazepane-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO4S2/c13-12(14,15)8-20-11(17)16-4-3-10(9-2-1-6-21-9)22(18,19)7-5-16/h1-2,6,10H,3-5,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNJVOGBMHSGOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoroethyl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate 1,1-dioxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2539076.png)

![6-Hexyl-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2539082.png)

![N-[(4-chlorophenyl)methyl]aniline](/img/structure/B2539084.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2539085.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(propan-2-yloxy)benzamide](/img/structure/B2539086.png)

![[4-(2-Cyclopropyl-6-methylpyrimidine-4-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2539088.png)

![N-(3-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2539089.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2539092.png)

![methyl 5-((2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate](/img/structure/B2539096.png)